BenchChemオンラインストアへようこそ!

ALX-1393

Neuropathic Pain Analgesic Drug Discovery GlyT2 Selectivity

ALX-1393 is a selective, brain-impermeable GlyT2 inhibitor designed for preclinical pain studies. Its non-competitive, reversible mechanism differentiates it from irreversible or brain-penetrant alternatives, ensuring specific, spinal-targeted research outcomes. Ideal for intrathecal administration in rodent models of acute, inflammatory, and neuropathic pain. Procure high-purity ALX-1393 for reliable, reproducible results in your neuroscience research.

Molecular Formula C23H22FNO4
Molecular Weight 395.4 g/mol
Cat. No. B1664810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameALX-1393
SynonymsALX 1393
ALX-1393
ALX1393
Molecular FormulaC23H22FNO4
Molecular Weight395.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=CC=C2C(C3=CC(=CC=C3)F)OCC(C(=O)O)N
InChIInChI=1S/C23H22FNO4/c24-18-10-6-9-17(13-18)22(29-15-20(25)23(26)27)19-11-4-5-12-21(19)28-14-16-7-2-1-3-8-16/h1-13,20,22H,14-15,25H2,(H,26,27)/t20-,22?/m0/s1
InChIKeyADUSZEGHFWRTQS-AIBWNMTMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





ALX-1393 for Pain Research Procurement: Potent and Reversible GlyT2 Inhibition for Validating Spinal Analgesic Mechanisms


ALX-1393 is a potent and selective inhibitor of the neuronal glycine transporter type 2 (GlyT2), a key regulator of extracellular glycine concentrations and inhibitory neurotransmission in the spinal cord and brainstem [1]. Characterized as a reversible inhibitor of GlyT2, it exerts its effects by blocking the reuptake of glycine into presynaptic neurons, thereby elevating synaptic glycine levels and enhancing glycinergic signaling [2]. This mechanism is the basis for its demonstrated antinociceptive effects in various rodent models of pain, making it a critical tool compound for dissecting the role of glycinergic inhibition in pain pathways [3].

Why ALX-1393 Cannot Be Substituted with Other GlyT2 Inhibitors in Preclinical Pain Studies


Substituting ALX-1393 with other GlyT2 inhibitors in research applications is scientifically invalid due to profound differences in their mechanism of transporter inhibition, which directly translates to disparate safety profiles. A head-to-head pharmacological comparison of the two primary published GlyT2 inhibitors, ALX-1393 and Org-25543, revealed that they possess fundamentally different modes of inhibition [1]. This comparative study identified that inhibitors of GlyT2 can exert either reversible (ALX-1393) or irreversible (Org-25543) inhibition, a distinction with significant functional consequences [2]. While both molecules increase synaptic glycine, their divergent interaction kinetics with the transporter result in differing efficacy-toxicity balances, underscoring that they are not interchangeable pharmacological tools. The specific quantitative evidence of these critical differences is presented in the guide below.

ALX-1393 Procurement Guide: A Quantitative Evidence-Based Comparison Against Alternative GlyT2 Inhibitors


Selectivity Profile: ALX-1393 vs. Org-25543

ALX-1393 demonstrates target selectivity for GlyT2 over GlyT1 with a pIC50 of 7.1 for GlyT2 and 5.4 for GlyT1, indicating an approximate 50-fold selectivity window . In contrast, the comparator compound Org-25543 shows higher potency and selectivity, with a pIC50 of 7.9 for GlyT2 and less than 4 for GlyT1, representing a selectivity index greater than 8000-fold . This quantitative difference in selectivity is crucial for experimental design where off-target activity on GlyT1 must be minimized or understood.

Neuropathic Pain Analgesic Drug Discovery GlyT2 Selectivity

Mechanism of Inhibition: Reversible vs. Irreversible Binding

ALX-1393 is a reversible inhibitor of the GlyT2 transporter, whereas Org-25543 has been characterized as a practically irreversible inhibitor [1]. In functional studies, the inhibition exerted by ALX-1393 is reversed upon washout, while Org-25543's effect persists, a critical distinction that determines the compound's utility in acute versus chronic dosing paradigms . This mode of action is directly linked to acute toxicity, with irreversible inhibition leading to severe motor deficits and lethality in rodents, a phenotype not observed with reversible inhibitors like ALX-1393 [2].

Pharmacological Tools Toxicology Mechanism of Action

Functional Selectivity: GlyT2 Over GlyT1 in Pain Models

In a mouse model of herpetic and postherpetic pain, intrathecal administration of the GlyT2 inhibitor ALX1393 significantly suppressed both dynamic and static mechanical allodynia [1]. In direct comparison, the GlyT1 inhibitor sarcosine had no effect on these pain behaviors [1]. This functional evidence aligns with the differential expression of GlyT2 and GlyT1 in the spinal cord, where GlyT2 mRNA is 23-fold more abundant than GlyT1 mRNA in the dorsal horn [2]. This indicates that ALX-1393's target, GlyT2, is the predominant isoform responsible for regulating glycinergic tone in spinal pain circuits.

Neuropathic Pain Analgesic Drug Discovery GlyT2 Selectivity

In Vivo Efficacy and Safety Profile: Therapeutic Window Advantage

A direct comparative study established that ALX-1393 and Org-25543 have a different set of undesirable properties that limit their usefulness as pharmacological tools [1]. Specifically, ALX-1393 avoids the acute toxicity associated with Org-25543, which causes severe motor impairment and lethality at analgesic doses . The study concluded that reversible inhibition, as seen with ALX-1393, might allow a tolerable balance between efficacy and toxicity [2]. While both compounds demonstrate analgesic effects, the safety window for ALX-1393 is substantially wider, making it a more viable tool for studying GlyT2 function in vivo without confounding toxicity.

Preclinical Toxicology In Vivo Pharmacology Drug Development

Recommended Research Applications for ALX-1393 Based on Quantitative Evidence


Validating the Role of Spinal GlyT2 in Acute and Inflammatory Pain Models

Based on its demonstrated efficacy in suppressing formalin-induced nociceptive behaviors and increasing mechanical paw withdrawal thresholds in rats [4], ALX-1393 is ideally suited for acute and inflammatory pain studies. Its reversible mechanism allows for investigation of the immediate and short-term consequences of enhancing glycinergic tone without the confounding effects of irreversible transporter inhibition [5]. Researchers can use intrathecal or intracerebroventricular administration of ALX-1393 to probe the specific contribution of spinal and supraspinal GlyT2 to pain processing [4].

Comparative Pharmacology Studies of GlyT2 Inhibition Mechanisms

The direct comparative evidence demonstrating that ALX-1393 is a reversible inhibitor while Org-25543 is an irreversible inhibitor establishes a unique experimental paradigm [4]. A critical application for ALX-1393 is as the 'reversible control' in studies designed to deconvolve the functional consequences of different modes of GlyT2 inhibition. This is essential for understanding the molecular basis of GlyT2 inhibitor toxicity and for developing next-generation analgesics that maintain efficacy while improving safety [5].

Ex Vivo and In Vitro Electrophysiology in Spinal Cord Slices

ALX-1393 has been shown to increase the frequency of glycinergic miniature inhibitory postsynaptic currents (mIPSCs) in spinal dorsal horn neurons [4]. Its reversible nature is a key advantage for slice electrophysiology, as it allows for washout and recovery of baseline synaptic activity within the same experimental session. This property is less reliable with the pseudo-irreversible inhibitor Org-25543. Researchers can use ALX-1393 to acutely enhance glycinergic inhibition and study its impact on neuronal excitability and synaptic plasticity in pain pathways [4].

Investigating GlyT2 Function in Non-Pain Modalities

The finding that ALX-1393 ameliorates bladder overactivity in a rat model of cystitis by suppressing nociceptive behaviors and improving cystometric parameters expands its utility beyond classical pain research [4]. This evidence supports the use of ALX-1393 in urological research to probe the role of spinal glycinergic signaling in bladder function and visceral pain. Its favorable safety profile compared to other GlyT2 inhibitors is particularly relevant for these studies, which may involve complex behavioral and physiological readouts [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for ALX-1393

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.